molecular formula C13H9F3O2 B6379978 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261901-20-5

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6379978
CAS RN: 1261901-20-5
M. Wt: 254.20 g/mol
InChI Key: FDWZFUDUIISBMM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% (2M5TFPP) is an organic compound that has recently been gaining attention due to its potential applications in synthetic chemistry and scientific research. It is a white solid that is soluble in most organic solvents and has a melting point of approximately 94-96°C. This compound has been studied for its ability to act as a reagent in organic synthesis, as well as its potential applications in biochemistry and physiology.

Scientific Research Applications

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been found to be a useful reagent in organic synthesis, as it can be used to form carbon-carbon and carbon-nitrogen bonds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and quinolines. In addition, 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been found to be a useful reagent for the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases.

Mechanism of Action

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been found to act as a catalyst in organic synthesis reactions. It can act as a nucleophile, forming carbon-carbon and carbon-nitrogen bonds in the presence of electrophiles. It can also act as an electrophile, reacting with nucleophiles to form carbon-carbon and carbon-nitrogen bonds.
Biochemical and Physiological Effects
2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been found to be a useful reagent for the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and is soluble in most organic solvents. It is also stable under a wide range of conditions, making it suitable for use in a variety of synthetic reactions. However, it is important to note that this compound is toxic and should be handled with appropriate safety precautions.

Future Directions

There are several potential future directions for the use of 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95%. It could be used as a reagent in the synthesis of more complex heterocyclic compounds, such as indoles and quinolines. It could also be used to synthesize more biologically active compounds, such as inhibitors of protein kinases and phosphatases. In addition, it could be used to study the effects of 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% on the activity of enzymes involved in drug metabolism. Finally, it could be used to study the anti-inflammatory and anti-cancer properties of this compound.

Synthesis Methods

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-methoxy-5-chlorophenol with trifluoroacetic anhydride in the presence of triethylamine. This reaction yields 2-methoxy-5-(2,4,6-trifluorophenyl)phenyl trifluoroacetate. The second step involves the hydrolysis of the trifluoroacetate to yield 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol, 95%. This compound can also be synthesized by the reaction of 2-methoxy-5-chlorophenol with trifluorobenzoyl chloride in the presence of triethylamine.

properties

IUPAC Name

2-methoxy-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWZFUDUIISBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685624
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol

CAS RN

1261901-20-5
Record name [1,1′-Biphenyl]-3-ol, 2′,4′,6′-trifluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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